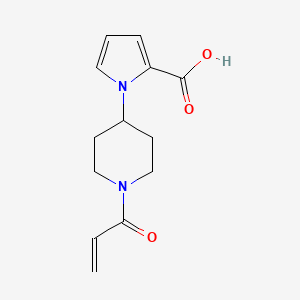
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (HBDS) is a sulfonamide compound that has been widely used in scientific research. HBDS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play an important role in regulating acid-base balance in the body.
Mechanism of Action
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits CA enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the amount of bicarbonate available to buffer acid in the body, leading to a decrease in pH. This mechanism of action has been studied extensively in vitro and in vivo, and has led to the development of new drugs that target CA enzymes.
Biochemical and Physiological Effects:
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including a decrease in pH, an increase in carbon dioxide levels, and a decrease in bicarbonate levels. These effects are due to the inhibition of CA enzymes, which play an important role in regulating acid-base balance in the body. In addition to its effects on CA enzymes, N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a number of advantages for use in lab experiments, including its potency as a CA inhibitor, its stability in solution, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity at high concentrations and its potential for off-target effects. Careful dosing and monitoring of experimental conditions are necessary to ensure the accuracy and reproducibility of results.
Future Directions
There are a number of future directions for research on N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its use in the development of new drugs. One area of interest is the development of new CA inhibitors that are more selective and less toxic than N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Another area of interest is the study of the anti-inflammatory and anti-cancer properties of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and its potential for use in the treatment of these diseases. Finally, the use of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in combination with other drugs or therapies is an area of active research, with the potential to improve the efficacy and safety of existing treatments.
Synthesis Methods
The synthesis of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The reaction yields N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a white crystalline solid with a melting point of 214-216°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in a variety of scientific research applications, including the study of CA enzymes and their role in disease. CA enzymes are involved in the regulation of pH in the body, and their dysfunction has been linked to a number of diseases, including glaucoma, epilepsy, and cancer. N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to be a potent inhibitor of CA enzymes, and its use has led to the development of new treatments for these diseases.
properties
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(7-13)12-18(14,15)9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8,12-13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADZUSCQISAXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)




![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
